molecular formula C31H34O5 B6026986 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B6026986
M. Wt: 486.6 g/mol
InChI Key: JNDCVYXFABNBQG-UHFFFAOYSA-N
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Description

The compound 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is an organic molecule characterized by its complex structure, featuring multiple functional groups and rings

Properties

IUPAC Name

9-(3-methoxy-4-phenylmethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-30(2)14-21(32)28-25(16-30)36-26-17-31(3,4)15-22(33)29(26)27(28)20-11-12-23(24(13-20)34-5)35-18-19-9-7-6-8-10-19/h6-13,27H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDCVYXFABNBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione generally involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the xanthene core: : This is typically achieved through the reaction of a substituted phenol with a benzaldehyde derivative under acidic conditions to form the xanthene scaffold.

  • Functional group modifications: : Introducing the benzyloxy and methoxy groups onto the phenyl ring often involves selective protection and deprotection steps to ensure correct placement.

  • Final assembly: : The compound is completed by a series of reactions to add the tetramethyl substitutions and finalize the hexahydro structure.

Industrial Production Methods

In an industrial context, scaling up the synthesis of this compound would involve optimizing each step for higher yields and purity, using more robust reaction conditions and possibly continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzyloxy and methoxy groups can be targets for oxidative cleavage.

  • Reduction: : The carbonyl groups in the xanthene core may be reduced to alcohols under appropriate conditions.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution, allowing further functionalization.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts for substitution: : Lewis acids like aluminum chloride.

Major Products

The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is often studied for its unique structure and reactivity, serving as a building block in the synthesis of more complex molecules.

Biology

Biologically, xanthene derivatives have been explored for their potential as fluorescent probes and bioactive compounds, particularly in imaging and diagnostic applications.

Medicine

Medically, derivatives of this compound are investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, it can be used as an intermediate in the manufacture of dyes, pigments, and other specialized materials.

Mechanism of Action

The specific mechanism of action for biological or pharmacological effects typically involves interaction with molecular targets such as enzymes or receptors. For instance, fluorescent xanthene derivatives can bind to specific proteins, altering their fluorescence properties and enabling visualization.

Comparison with Similar Compounds

Similar Compounds

  • Fluorescein: : Another xanthene derivative, widely used as a fluorescent dye.

  • Rhodamine: : Known for its bright fluorescence, similar in structure but with different substituents.

Highlighting Uniqueness

The uniqueness of 9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its specific substitutions, which impart distinct chemical and biological properties not observed in other related compounds. Its tetramethyl substitutions, in particular, may confer enhanced stability and unique reactivity.

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